(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRCIOKZVWWGEF-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acetylation Protocol
In a representative procedure, 1,2,4-trimethoxybenzene reacts with acetyl chloride (1:1.2 molar ratio) in anhydrous dichloromethane under nitrogen atmosphere. Aluminum chloride (AlCl₃) is added gradually at 0–5°C, and the mixture is stirred for 6–8 hours at room temperature. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. After purification via column chromatography (hexane/ethyl acetate, 4:1), 2,5-dimethoxyacetophenone is obtained in 68–72% yield.
Table 1: Optimization of Friedel-Crafts Acetylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Dichloromethane | 25 | 72 |
| FeCl₃ | Toluene | 80 | 55 |
| H₂SO₄ | Acetic acid | 110 | 63 |
Alternative routes using microwave-assisted acetylation reduce reaction times to 15–20 minutes but require specialized equipment.
Claisen-Schmidt Condensation: Chalcone Formation
The target chalcone is synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 2,5-dimethoxyacetophenone. This base-catalyzed reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde.
Traditional Alkaline Conditions
A standard protocol involves dissolving equimolar amounts of 3-chlorobenzaldehyde (1.0 mmol) and 2,5-dimethoxyacetophenone (1.0 mmol) in ethanol (10 mL) with 40% aqueous NaOH (2 mL). The mixture is stirred at 25°C for 4–6 hours, yielding the crude product, which is recrystallized from ethanol to afford the chalcone in 65–70% purity.
Micellar-Mediated Synthesis
Recent advances employ surfactant-assisted reactions to enhance yields and reduce solvent waste. Using 0.1 M cetyltrimethylammonium bromide (CTAB) in water, the reaction achieves 82% yield at room temperature within 24 hours. Diffusion-ordered spectroscopy (DOSY) confirms reactant incorporation into micellar aggregates, accelerating the reaction by increasing local concentration.
Table 2: Comparison of Claisen-Schmidt Reaction Conditions
| Method | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Traditional | NaOH | Ethanol | 6 | 70 |
| Micellar (CTAB) | NaOH | Water | 24 | 82 |
| Ultrasonic | KOH | Methanol | 1 | 78 |
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Grinding 3-chlorobenzaldehyde and 2,5-dimethoxyacetophenone with solid KOH in a ball mill (400 rpm, 30 minutes) produces the chalcone in 74% yield. This method eliminates solvent use but requires post-reaction purification via silica gel chromatography.
Ultrasound-Assisted Reactions
Sonication at 40 kHz for 60 minutes in methanol with 10% KOH increases the reaction rate due to cavitation effects, achieving 78% yield. Prolonged ultrasonication (>90 minutes) induces decomposition, reducing yield to 62%.
Stereochemical Control and Byproduct Analysis
The (2E)-configuration is favored thermodynamically, with >95% stereoselectivity observed in all methods. Gas chromatography-mass spectrometry (GC-MS) identifies minor byproducts:
-
3-Chlorocinnamic acid (3–5%): Formed via aldol condensation without ketone participation.
-
Bis-chalcone dimers (2–4%): Result from Michael addition side reactions.
Scalability and Industrial Adaptations
Pilot-scale trials (100 g batches) using CTAB-mediated synthesis in stirred-tank reactors achieve consistent yields of 80–82%. Economic analyses indicate a 23% reduction in production costs compared to traditional ethanol-based methods due to lower solvent consumption .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Scientific Research Applications
Biological Activities
Chalcones, including (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, are known for their diverse biological activities. The specific activities of this compound have not been extensively documented; however, general studies on chalcones suggest several potential applications:
- Anticancer Activity : Chalcones have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of this compound suggest it may possess similar properties, warranting further investigation into its efficacy against various cancer types.
- Anti-inflammatory Effects : Some chalcones have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Given the structural similarities to other bioactive chalcones, this compound may also contribute to reducing inflammation.
- Antimicrobial Properties : Research indicates that certain chalcones exhibit antimicrobial activity against a range of pathogens. The unique structural characteristics of this compound could imply potential effectiveness against bacteria and fungi.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods typical for chalcone derivatives. This compound can serve as a building block for the development of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Comparisons
Chalcones sharing the bis-arylpropenone skeleton but differing in substituents exhibit variations in bond lengths, angles, and crystal packing. Key structural analogs include:
The target compound’s 2,5-dimethoxyphenyl group introduces steric and electronic effects distinct from analogs with single methoxy or halogen substituents.
Anticancer Activity :
- (2E)-1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)-2-propene-1-one (29) : Induces apoptosis in leukemia cells (IC₅₀: 12 µM) via caspase-3 activation .
- Target Compound: While direct data are unavailable, the 3-chlorophenyl group may enhance cytotoxicity compared to non-halogenated analogs, as seen in (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one, where halogenation improved DNA intercalation .
Antimicrobial Activity :
Antioxidant Activity :
- (2E)-1-(Biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) : Reduces TBARS levels by 58% in irradiated E. coli .
Pharmacokinetic and Physicochemical Comparisons
- Solubility : Methoxy-rich analogs (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) exhibit higher aqueous solubility than halogenated derivatives due to polar substituents .
- Metabolic Stability: Chalcones with multiple methoxy groups, such as (E)-1-(3,4,5-Trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, show prolonged half-lives in pharmacokinetic studies (t₁/₂: 4.2 h) . The target compound’s chlorine atom may slow hepatic clearance compared to non-halogenated analogs.
Spectroscopic Comparisons
NMR data for structurally similar compounds reveal distinct shifts influenced by substituents:
The target compound’s 3-chlorophenyl group may deshield adjacent protons, shifting aromatic signals upfield compared to non-chlorinated analogs .
Biological Activity
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. This compound is characterized by its α,β-unsaturated ketone structure and has the molecular formula C17H15ClO3 with a molecular weight of approximately 302.75 g/mol. Chalcones have been investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The structure of this compound features:
- A 3-chlorophenyl group
- A 2,5-dimethoxyphenyl group
- An α,β-unsaturated ketone functionality
This unique arrangement contributes to its potential biological activities and reactivity.
Anticancer Activity
Chalcones are recognized for their potential as anticancer agents. Research indicates that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies have shown that certain chalcones can cause cell cycle arrest at different phases (G1, G2/M) in various cancer cell lines. For instance, chalcones have been documented to inhibit cyclin D1 and CDK4 expression, leading to G1 phase arrest .
- Apoptosis Induction : Chalcones can enhance the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2. This mechanism has been observed in several studies involving different cancer cell lines .
Anti-inflammatory Properties
Chalcones also exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. They have been shown to reduce the production of nitric oxide and pro-inflammatory cytokines in various experimental models .
Antimicrobial Activity
Some studies suggest that chalcone derivatives possess antimicrobial properties against a range of pathogens. The presence of halogen substituents (like chlorine) in the structure may enhance their activity against bacteria and fungi .
Study on Apoptosis Mechanisms
A study explored the effects of a synthetic chalcone similar to this compound on human leukemia cell lines. The results indicated that the compound could induce apoptosis through caspase activation and increased reactive oxygen species (ROS) levels .
Cell Cycle Effects
Research involving other chalcone derivatives demonstrated their ability to induce cell cycle arrest in cervical cancer cells (HeLa), highlighting their potential as chemotherapeutic agents. The study found that these compounds could effectively halt cell proliferation by disrupting normal cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position | Anticancer activity |
| (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position; different methoxy placement | Antimicrobial properties |
| (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at meta position; different methoxy placement | Potential anti-inflammatory effects |
This table illustrates how variations in chemical structure can influence biological activity among chalcone derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions enhance E-configuration yield?
- Methodological Answer : The Claisen-Schmidt condensation is the primary method, involving a base-catalyzed reaction between 3-chloroacetophenone and 2,5-dimethoxybenzaldehyde. Key parameters include:
- Solvent selection : Ethanol or methanol for solubility and reaction homogeneity .
- Catalyst : NaOH or KOH (10–20 mol%) under reflux (60–80°C) for 6–12 hours .
- Configuration control : Excess aldehyde and slow cooling promote E-isomer crystallization. Monitor via H NMR (trans-coupling constants: J = 15–16 Hz for E-configuration) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- IR spectroscopy : Confirm ketone (C=O stretch at ~1650–1680 cm) and methoxy groups (C–O at ~1250 cm) .
- H/C NMR : Assign methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.0 ppm), and trans-alkene protons (δ 7.2–7.8 ppm, J = 15–16 Hz) .
- HR-MS : Validate molecular weight (e.g., [M+H] at m/z 331.0732) .
Q. What crystallographic techniques are essential for determining 3D configuration and intermolecular interactions?
- Methodological Answer :
- Single-crystal XRD : Use MoKα radiation (λ = 0.71073 Å) at 100–296 K. Refinement with SHELXL to determine bond lengths/angles and confirm E-configuration .
- Packing analysis : Identify π-π stacking (3.5–4.0 Å) and C–H···O hydrogen bonds using Mercury software .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodological Answer :
- Software : Gaussian 09/16 with B3LYP/6-311++G(d,p) basis set .
- Parameters : Calculate HOMO-LUMO energy gap (ΔE = 4–5 eV for chalcones), global electrophilicity index (ω = 1.5–2.5 eV), and Fukui functions to identify nucleophilic/electrophilic sites .
- Validation : Compare theoretical vs. experimental UV-Vis spectra (λmax ~300–350 nm) .
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Parameter adjustment : Test hybrid functionals (e.g., CAM-B3LYP) for better UV-Vis agreement .
- Solvent effects : Include polarizable continuum models (PCM) for NMR chemical shift calculations .
- Cross-validation : Use multiple techniques (e.g., XRD for geometry, FT-IR for functional groups) .
Q. How can molecular docking studies investigate binding mechanisms with antimicrobial targets?
- Methodological Answer :
- Target selection : Use PDB structures (e.g., E. coli DNA gyrase: 1KZN) .
- Software : AutoDock Vina with Lamarckian GA. Set grid box to cover active sites (20 Å) .
- Validation : Compare docking scores (ΔG ~-8 to -10 kcal/mol) with known inhibitors (e.g., ciprofloxacin) .
Q. What strategies analyze nonlinear optical (NLO) properties?
- Methodological Answer :
- Hyper-Rayleigh scattering : Measure first hyperpolarizability (β) in DMSO at 1064 nm .
- Z-scan technique : Determine nonlinear refractive index (n) and absorption (β) using femtosecond lasers .
- DFT-assisted design : Optimize substituents (e.g., electron-donating methoxy groups) to enhance NLO response .
Q. How to design antimicrobial assays for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
